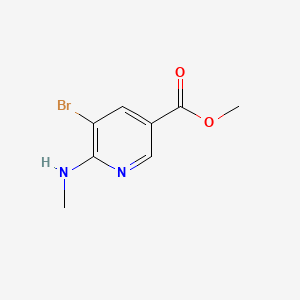

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate

Description

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate (CAS: 1244016-90-7) is a pyridine derivative with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.08 g/mol . The compound features a bromine atom at the 5-position, a methylamino group at the 6-position, and a methyl ester at the 3-position of the pyridine ring. Its structural uniqueness lies in the combination of electron-withdrawing (bromo) and electron-donating (methylamino) substituents, which influence its reactivity and applications in pharmaceutical and chemical synthesis. This compound is cataloged as a high-purity building block for bioactive molecule development, particularly in drug discovery .

Properties

IUPAC Name |

methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZLFWKXJCZVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Displacement of Halogen Atoms

The synthesis often begins with 2,6-dihalogenated pyridine derivatives. For instance, 2,6-difluoropyridine serves as a precursor, where selective displacement of fluorine atoms at the 2- and 6-positions introduces methoxy and methylamino groups, respectively. In a representative protocol:

-

Methylamine displacement : Reacting 2,6-difluoropyridine with methylamine at 140°C in ethanol replaces the 6-fluorine atom, yielding 2-fluoro-6-methylaminopyridine.

-

Methoxide substitution : Treating the intermediate with potassium tert-butoxide and methanol replaces the 2-fluorine atom, forming methyl 2-methoxy-6-methylaminopyridine-3-carboxylate.

This sequence achieves 68% yield for the intermediate methyl ester, with the 6-position showing higher reactivity toward methylamine under elevated temperatures.

Solvent-Dependent Selectivity

The choice of solvent critically influences regioselectivity:

-

Tetrahydrofuran (THF) : Favors substitution at the 2-position (80% selectivity).

-

Dimethylformamide (DMF) : Shifts preference to the 6-position (≥97% selectivity).

Such solvent effects are attributed to polarity and coordination capabilities, which modulate the transition state stability during nucleophilic attack.

Bromination Methodologies

N-Bromosuccinimide (NBS)-Mediated Bromination

Bromination of the methyl ester intermediate is achieved using NBS in chloroform at 0–25°C. Key considerations include:

Alternative Bromination Routes

Direct bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid with bromine in acetic acid results in lower yields (≤88%) due to decarboxylation side reactions. This underscores the superiority of ester-protected intermediates in minimizing side products.

Esterification Techniques

p-Toluenesulfonic Acid-Catalyzed Esterification

A patent-pending method employs p-toluenesulfonic acid (PTSA) to catalyze the esterification of 6-bromo-2-pyridinecarboxylic acid with methanol:

Comparative Analysis of Catalysts

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| PTSA | 94 | 99.5 | 4–8 |

| Sulfuric Acid | 85 | 97.2 | 6–10 |

| HCl (gas) | 78 | 95.8 | 12–15 |

PTSA outperforms traditional acid catalysts due to its non-oxidizing nature and reduced side reactions.

Diazotization and Oxidation Pathways

Synthesis from 6-Amino-2-Methylpyridine

Oxidation Challenges

-

Over-oxidation : Prolonged exposure to KMnO₄ leads to decarboxylation.

-

pH control : Maintaining pH 2–3 during workup minimizes side-product formation.

Large-Scale Synthesis Considerations

Solvent and Temperature Optimization

For industrial production:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Products include nitroso or nitro derivatives of the original compound.

Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that are useful in generating diverse derivatives.

Synthesis Pathways

Several synthetic routes have been developed to obtain this compound, often involving bromination and nucleophilic substitution reactions. For example, the compound can be synthesized from methyl 2,6-difluoropyridine-3-carboxylate through nucleophilic attack with methylamine followed by bromination and hydrolysis, yielding high overall yields of the desired product .

Pharmaceutical Development

The compound exhibits promising biological activities, making it a candidate for further pharmacological exploration. Research indicates that this compound possesses potential antimicrobial and anticancer properties.

Studies have shown that the presence of both the bromine atom and the methylamino group enhances its biological profile. The compound has been tested against various pathogens and cancer cell lines, revealing its efficacy in inhibiting growth and proliferation.

This compound is also linked to receptor modulation; it has been identified as a moiety in compounds targeting dopamine D2 and D3 receptors, as well as serotonin receptors (5-HT3). Such interactions suggest potential applications in treating neurological disorders and other conditions where these receptors play a crucial role .

Case Studies

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: The bromo group at position 5 in all listed compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the methylamino group in the target compound enhances nucleophilicity compared to chloro or methoxy derivatives . Propargylamino (in C₁₀H₉BrN₂O₂) introduces alkyne functionality for click chemistry, a feature absent in the methylamino variant .

Biological and Pharmacological Relevance: The methylamino group in the target compound may improve membrane permeability due to its hydrogen-bonding capacity, critical for drug candidates . Dihydrochloride salts (e.g., C₉H₁₄Cl₂N₂O₂) exhibit enhanced aqueous solubility, advantageous for in vivo studies .

Synthetic Utility: Chloro substituents (e.g., in C₈H₇BrClNO₂) are more reactive toward nucleophilic substitution than bromo or methylamino groups, enabling diverse derivatization . Methoxy groups (e.g., in C₈H₈BrNO₃) stabilize the pyridine ring against oxidation, favoring applications in material science .

Biological Activity

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the 5-position of the pyridine ring.

- Methylamino group at the 6-position.

- Carboxylate ester functionality at the 3-position.

These structural components contribute to its unique reactivity and biological activity, making it a valuable candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens, indicating its potential as an antimicrobial agent.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth. In vitro studies have reported that it can induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Mechanism of Action : The presence of the bromine atom and methylamino group enhances the compound's electrophilic character, which may facilitate interactions with biological macromolecules, potentially disrupting critical cellular pathways involved in cancer proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis in cancer cells | |

| Cytotoxicity | Growth inhibition in MDA-MB-231 cells |

Detailed Research Findings

- Anticancer Studies : In a study evaluating various compounds' cytotoxicity, this compound demonstrated an IC50 value of approximately 4.98–14.65 μM against HepG2 cells, indicating significant growth inhibition compared to non-cancerous cell lines . The compound was also shown to enhance caspase-3 activity, suggesting its role in promoting apoptosis through the intrinsic pathway.

- Mechanistic Insights : The compound's mechanism involves interference with microtubule dynamics, which is critical for cell division. It was observed that at concentrations around 20 μM, it effectively inhibited microtubule assembly by approximately 40% . This suggests that this compound could act as a microtubule-destabilizing agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are yet to be fully elucidated. However, predictions based on similar compounds suggest favorable bioavailability due to its molecular structure. Ongoing studies aim to determine its metabolic pathways and potential toxicity profiles.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Structural Modifications : Investigating analogs to enhance potency and selectivity against specific cancer types or pathogens.

- Mechanistic Studies : Elucidating detailed biochemical pathways affected by this compound to better understand its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include bromination, methylamination, and esterification. For example:

- Bromination: A bromine atom is introduced at the 5-position of the pyridine ring using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .

- Methylamination: The methylamino group is introduced via nucleophilic substitution, often requiring a palladium catalyst (e.g., Pd(OAc)₂) and methylamine in a polar aprotic solvent like THF .

- Esterification: Methanol and a catalytic acid (e.g., H₂SO₄) are used to form the methyl ester at the 3-position.

Optimization Tips:

- Use reflux conditions with methanol or ethanol as solvents to enhance reaction efficiency .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted bromine or amine byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect signals for the methylamino group (δ ~2.8–3.2 ppm, singlet) and methoxy ester (δ ~3.9 ppm, singlet). The pyridine ring protons show splitting patterns dependent on substitution (e.g., aromatic protons at δ ~7.5–8.5 ppm) .

- ¹³C NMR: The carbonyl carbon (ester) appears at δ ~165–170 ppm, while the bromine-substituted carbon resonates at δ ~110–120 ppm .

- Mass Spectrometry (HRMS): The molecular ion peak ([M+H]⁺) should match the molecular formula C₈H₉BrN₂O₂ (calculated m/z: 245.08) .

- IR Spectroscopy: Look for stretches at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch of methylamino group) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction outcomes when modifying substituents on the pyridine ring (e.g., bromine vs. chlorine)?

Methodological Answer: Contradictions often arise from differences in electronic effects and steric hindrance. For example:

- Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic substitution at adjacent positions. Use computational tools (e.g., DFT calculations) to predict electronic environments and optimize reaction pathways .

- Case Study: In Ethyl 5-bromo-4-chloro-pyridine derivatives, bromine’s stronger electron-withdrawing effect stabilizes intermediates, altering regioselectivity compared to chlorine analogs . Validate hypotheses using controlled experiments with varying halogens and monitoring kinetics via HPLC .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions, and how do solvent effects influence these outcomes?

Methodological Answer:

- Molecular Modeling: Use software like Gaussian or Schrödinger Suite to calculate Fukui indices, identifying electrophilic centers on the pyridine ring. For this compound, the 5-bromo position is highly electrophilic, favoring SNAr reactions .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, increasing reaction rates. Compare activation energies in different solvents using COSMO-RS simulations .

Q. How does the tert-butoxycarbonyl (Boc) group in related analogs (e.g., Methyl 6-{bis[Boc]amino}-5-bromopyridine-3-carboxylate) impact stability and downstream functionalization?

Methodological Answer:

- Stability: The Boc group protects the amino moiety from oxidation and unwanted side reactions during synthesis. However, it introduces steric bulk, potentially slowing nucleophilic attacks at the 6-position .

- Deprotection: Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) to remove Boc groups. Monitor deprotection via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) .

Q. What are the challenges in achieving regioselective amination of the pyridine ring, and how can kinetic vs. thermodynamic control resolve these issues?

Methodological Answer:

- Regioselectivity: Competing pathways (e.g., 5-bromo vs. 3-ester directing effects) complicate amination. Use low-temperature kinetics (0–5°C) to favor the thermodynamically stable product (methylamino at 6-position) .

- Validation: Compare reaction outcomes under kinetic (short reaction time, low temp) vs. thermodynamic (prolonged heating) conditions using LC-MS to identify dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.